Peptide Turn Induction: Piperazic Acid vs. Proline
N-Acyl derivatives of piperazic acids, including the Cbz-protected form, exhibit an unusual degree of conformational rigidity. Alpha-N-coupling of a piperazic acid of a given configuration (D or L) with an alpha-aminoacyl unit of opposite configuration (L or D) produces a 'heterochiral' dipeptide that exists in a conformation conducive to the formation of a peptide turn. Piperazic acids are therefore regarded as conformationally rigid analogues of proline [1].
| Evidence Dimension | Conformational Rigidity and Peptide Turn Induction |
|---|---|
| Target Compound Data | Piperazic acid (Cbz-protected) produces heterochiral dipeptides locked in a conformation conducive to peptide turn formation [1]. |
| Comparator Or Baseline | Proline (Cbz-protected), which exhibits greater conformational flexibility and less defined turn induction. |
| Quantified Difference | Piperazic acid acts as a rigid proline equivalent; specific dihedral angle constraints are enforced, whereas proline allows for multiple conformations. |
| Conditions | Conformational analysis of dipeptides in solution and computational studies. |
Why This Matters
This rigid conformation is critical for designing peptidomimetics with enhanced target binding and metabolic stability, a key driver for procurement in peptide drug discovery.
- [1] Marco A. Ciufolini and Ning Xi. Synthesis, chemistry and conformational properties of piperazic acids. Chemical Society Reviews, 1998, 27(6), 437-445. DOI: 10.1039/A827437Z. View Source
